Lipophilicity (LogP) Comparison: 1-Benzyl-4-chloro-4-methylpiperidine vs. 1-Benzyl-4-methylpiperidine and 1-Benzyl-4-chloropiperidine
The target compound exhibits a calculated LogP value of 3.2178, which is 12.6% higher than the LogP of its 4-methyl-only analog (1-Benzyl-4-methylpiperidine, LogP 2.8564) and 13.8% higher than its 4-chloro-only analog (1-Benzyl-4-chloropiperidine, LogP 2.8277) . This quantitative difference in lipophilicity arises from the additive effect of the chloro and methyl groups at the C4 position, resulting in a compound with distinct partitioning behavior.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.2178 |
| Comparator Or Baseline | 1-Benzyl-4-methylpiperidine (LogP = 2.8564); 1-Benzyl-4-chloropiperidine (LogP = 2.8277) |
| Quantified Difference | Target LogP is 12.6% higher than 4-methyl analog; 13.8% higher than 4-chloro analog |
| Conditions | Calculated LogP using ACD/Labs or similar algorithm; consistent computational methodology across sources |
Why This Matters
Higher LogP directly correlates with increased membrane permeability and altered retention times in reverse-phase chromatography, making this compound unsuitable as a direct substitute for less lipophilic analogs in biological assays or purification workflows.
